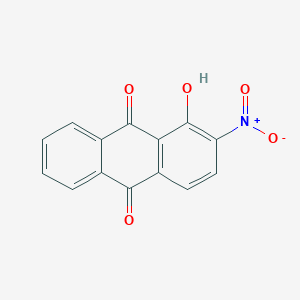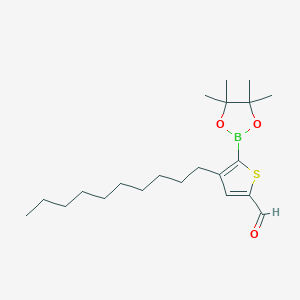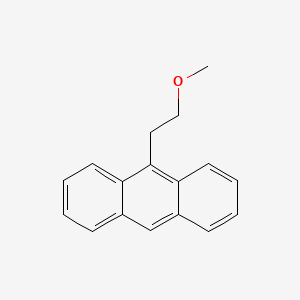
2-(Anthracen-9-yl)ethyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Methoxyethyl)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties, making them valuable in various scientific and industrial applications. This compound features a methoxyethyl group attached to the ninth position of the anthracene ring, which can influence its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-methoxyethyl)anthracene typically involves the functionalization of anthracene at the ninth position. One common method is the alkylation of anthracene using 2-methoxyethyl chloride in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 9-(2-methoxyethyl)anthracene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: 9-(2-Methoxyethyl)anthracene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxyethyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
9-(2-Methoxyethyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in photophysical studies.
Biology: Investigated for its potential in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties.
Mecanismo De Acción
The mechanism of action of 9-(2-methoxyethyl)anthracene is primarily related to its ability to interact with light. The compound absorbs light and undergoes electronic transitions, which can lead to fluorescence or phosphorescence. These properties are exploited in various applications, such as imaging and optoelectronics. The molecular targets and pathways involved include interactions with other chromophores and the generation of excited states that can transfer energy to other molecules.
Comparación Con Compuestos Similares
- 9-Methylanthracene
- 9,10-Dimethylanthracene
- 9-Phenylanthracene
Comparison: 9-(2-Methoxyethyl)anthracene is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and photophysical properties. Compared to 9-methylanthracene, the additional methoxyethyl group provides different electronic and steric effects, potentially leading to varied applications in photophysics and materials science. The comparison with 9,10-dimethylanthracene and 9-phenylanthracene highlights differences in fluorescence quantum yields and stability, making 9-(2-methoxyethyl)anthracene a distinct choice for specific applications.
Propiedades
Número CAS |
5166-49-4 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
9-(2-methoxyethyl)anthracene |
InChI |
InChI=1S/C17H16O/c1-18-11-10-17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-9,12H,10-11H2,1H3 |
Clave InChI |
WYABBOLKADPFQD-UHFFFAOYSA-N |
SMILES canónico |
COCCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


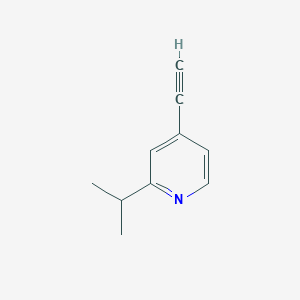
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)
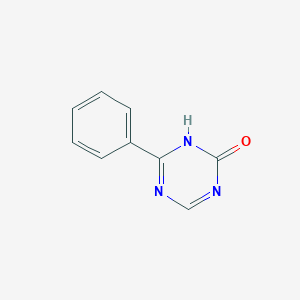
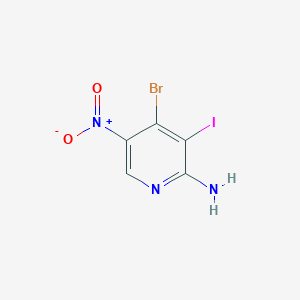
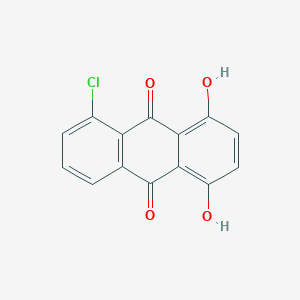
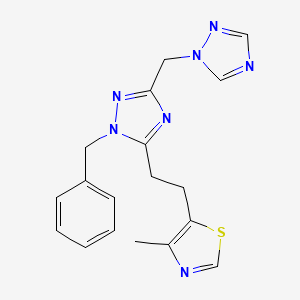
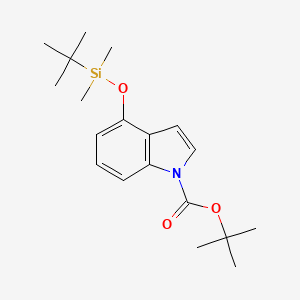
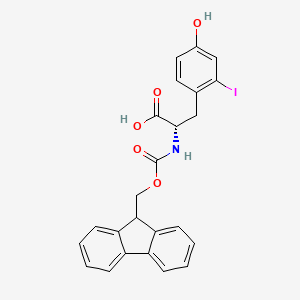
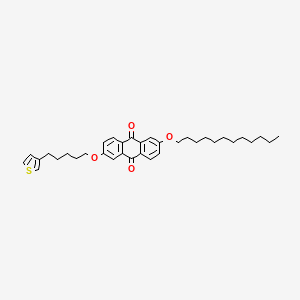
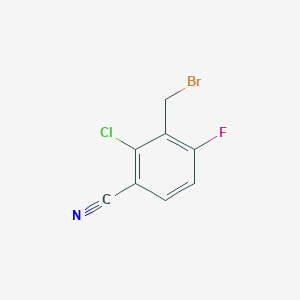
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)
